Molecular Structure and Physicochemical Properties of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine: A Comprehensive Guide for Drug Development
Molecular Structure and Physicochemical Properties of Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine: A Comprehensive Guide for Drug Development
Executive Summary
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a privileged pharmacophore, frequently deployed as a bioisostere to modulate pharmacokinetic profiles and target engagement. 4,5-Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine (PubChem CID: 2389932) is a highly sterically hindered, lipophilic derivative within the 4,5-diarylthiazole class. This whitepaper provides an in-depth technical analysis of its molecular architecture, validated synthetic methodologies, and structure-activity relationships (SAR), offering actionable insights for researchers and drug development professionals leveraging this scaffold for oncology and antifungal applications.
Molecular Architecture & Physicochemical Profiling
The structural identity of 4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-amine is defined by a central electron-rich 1,3-thiazole ring, flanked by two bulky tert-butylphenyl substituents at the C4 and C5 positions, and a primary amine at the C2 position.
This specific substitution pattern forces the two aryl rings into a cis-like geometric orientation, a critical conformational feature that mimics the bioactive conformation of cis-stilbenes (such as Combretastatin A-4) . The massive steric bulk of the tert-butyl groups significantly drives up the lipophilicity (LogP), making the molecule highly adept at inserting into deep, hydrophobic protein pockets, though it necessitates advanced formulation strategies to overcome poor aqueous solubility.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Physicochemical Property | Value / Description |
| IUPAC Name | 4,5-bis(4-tert-butylphenyl)-1,3-thiazol-2-amine |
| Molecular Formula | C23H28N2S |
| Molecular Weight | 364.55 g/mol |
| Topological Polar Surface Area (TPSA) | 67.2 Ų |
| Hydrogen Bond Donors (HBD) | 1 (C2-NH2 group) |
| Hydrogen Bond Acceptors (HBA) | 2 (Thiazole N, S) |
| Rotatable Bonds | 4 |
| Estimated LogP | > 6.0 (Highly Lipophilic) |
Synthesis Methodology: The Hantzsch Thiazole Protocol
The construction of the 4,5-diaryl-2-aminothiazole core is most efficiently achieved via a modified Hantzsch thiazole synthesis. This protocol is a self-validating system: the successful progression of the reaction is confirmed by the spontaneous precipitation of the product upon neutralization, ensuring high fidelity in the workflow .
Step-by-Step Experimental Workflow
Objective: To synthesize the 2-aminothiazole core via the cyclocondensation of an α -bromoketone with thiourea.
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Electrophilic α -Bromination:
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Procedure: Dissolve 1,2-bis(4-tert-butylphenyl)ethanone in glacial acetic acid. Add 1.05 equivalents of elemental bromine ( Br2 ) dropwise at room temperature under vigorous stirring.
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Causality & Logic: Glacial acetic acid acts as both a solvent and an acid catalyst, promoting the enolization of the ketone. The electron-rich enol rapidly attacks the bromine molecule. The disappearance of the characteristic red-brown color of bromine serves as a self-validating visual cue that the electrophilic halogenation is complete, yielding the α -bromoketone intermediate.
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Bimolecular Cyclocondensation:
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Procedure: Isolate the α -bromoketone and dissolve it in absolute ethanol. Add 1.2 equivalents of thiourea and heat the mixture to reflux (78°C) for 2–4 hours.
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Causality & Logic: Ethanol is selected as a polar protic solvent to stabilize the highly polar transition states during cyclization. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom of thiourea (a "soft" nucleophile) preferentially attacks the "soft" α -carbon of the bromoketone, displacing the bromide ion. Subsequently, the "hard" nitrogen atom of the thiourea intermediate undergoes an intramolecular nucleophilic attack on the "hard" carbonyl carbon.
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Aromatization & Dehydration:
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Procedure: Maintain reflux. The cyclic intermediate spontaneously eliminates a molecule of water.
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Causality & Logic: The thermodynamic driving force of forming a stable, fully conjugated 6 π -electron aromatic system forces the dehydration step, yielding the thiazole hydrobromide salt.
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Neutralization & Isolation:
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Procedure: Cool the reaction mixture to room temperature and pour it into an excess of 5% aqueous sodium carbonate ( Na2CO3 ) under continuous stirring. Filter the resulting precipitate, wash with distilled water, and recrystallize from hot ethanol.
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Causality & Logic: The alkaline Na2CO3 solution deprotonates the thiazolium hydrobromide salt. Because the free base of the highly lipophilic bis(4-tert-butylphenyl) derivative is entirely insoluble in water, it instantly precipitates. This phase separation acts as a built-in purification step, leaving water-soluble byproducts (like NaBr ) in the aqueous filtrate.
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Fig 1: Stepwise Hantzsch synthesis workflow for 4,5-diaryl-2-aminothiazoles.
Pharmacological Targets & Biological Activity
The 4,5-diaryl-2-aminothiazole scaffold is not merely a structural curiosity; it is a highly active pharmacophore with documented efficacy in two primary therapeutic domains: oncology and infectious diseases.
Tubulin Polymerization Inhibition (Oncology)
4,5-Diarylthiazoles are well-documented inhibitors of tubulin polymerization . The thiazole ring acts as a rigid scaffold that locks the two tert-butylphenyl rings into a spatial arrangement that perfectly mimics the cis-olefin geometry of Combretastatin A-4 (CA-4).
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Mechanism: The compound inserts into the colchicine binding site located at the interface of the α and β tubulin heterodimers.
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Target Engagement: The bulky tert-butyl groups anchor the molecule deep within the hydrophobic sub-pockets of the β -tubulin subunit, while the C2-amino group acts as a hydrogen bond donor to key threonine or asparagine residues in the binding cleft. This binding prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly, leading to rapid G2/M phase cell cycle arrest and subsequent apoptosis.
Fig 2: Mechanism of action for 4,5-diarylthiazole-mediated tubulin depolymerization.
Anti-Candida Activity (Infectious Disease)
Recent structural optimizations of the 2-amino-4,5-diarylthiazole class have revealed potent antifungal properties, specifically against Candida albicans strains . The primary mechanism involves the disruption of fungal cell wall synthesis and stress response pathways. Molecular docking studies on analogous trisubstituted thiazoles indicate that the 2-aminothiazole core effectively binds to Heat-shock protein 90 (Hsp90) and lanosterol 14 α -demethylase (CYP51), with the lipophilic aryl groups penetrating the hydrophobic channels of these enzymes.
Structure-Activity Relationship (SAR) & Formulation Insights
When developing Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine for in vivo applications, drug development professionals must navigate the specific SAR dictated by its functional groups:
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The tert-Butyl Effect: The substitution of standard phenyl rings with 4-tert-butylphenyl groups drastically increases the steric volume and lipophilicity of the molecule. While this enhances target affinity for hydrophobic pockets (e.g., the colchicine site), it pushes the molecule into the realm of "brick dust" (high LogP, low aqueous solubility).
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The C2-Amine Handle: The primary amine is the molecule's most versatile functional handle. It is essential for target hydrogen bonding, but it also provides a synthetic vector for prodrug development. To overcome the poor solubility imparted by the tert-butyl groups, the C2-amine can be converted into water-soluble salts (e.g., hydrochloride or mesylate) or functionalized into a phosphate prodrug (analogous to CA-4P) to drastically improve bioavailability without compromising the active pharmacophore.
References
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Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine | CID 2389932 Source: PubChem, National Library of Medicine URL:[Link][1]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity Source: Molecules (MDPI) URL:[Link][2]
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Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents Source: PubMed Central (PMC) URL:[Link][3]
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One-pot regioselective synthesis of new 5-(arylsulfonylamino)imidazo[2,1-b]thiazoles Source: Arkivoc URL:[Link][4]
Sources
- 1. Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine | C23H28N2S | CID 2389932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]

